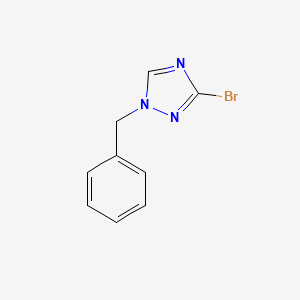

1-benzyl-3-bromo-1H-1,2,4-triazole

Description

Significance of Triazole Heterocycles in Contemporary Chemical Research

Triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, exist as two isomeric forms: 1,2,3-triazoles and 1,2,4-triazoles. The 1,2,4-triazole (B32235) nucleus, in particular, is a prominent and versatile scaffold in various scientific disciplines. nih.govtandfonline.com Its unique structural features, including dipole character, hydrogen bonding capability, rigidity, and solubility, allow for high-affinity interactions with biological receptors. nih.gov These characteristics have established 1,2,4-triazoles as a "privileged scaffold" in medicinal chemistry, leading to their integration into a wide array of therapeutic agents. nih.govtandfonline.comnih.gov

The applications of 1,2,4-triazole derivatives are extensive, spanning numerous pharmacological categories. They are integral components of drugs with antimicrobial, antifungal, antiviral, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties. tandfonline.comnih.govresearchgate.net For instance, fluconazole (B54011) and itraconazole (B105839) are well-known antifungal drugs built upon the 1,2,4-triazole framework. nih.govnih.gov Beyond medicine, these compounds have found utility in materials science, agrochemicals (as fungicides, herbicides, and insecticides), and as organocatalysts. nih.govnih.govrjptonline.org The stability of the triazole ring and its capacity to be functionalized with a variety of substituents contribute to its broad applicability. nih.govnih.gov

Overview of 1-Benzyl-3-bromo-1H-1,2,4-triazole within the Context of Halo- and N-Substituted Triazoles

This compound is a derivative of the 1,2,4-triazole core, characterized by two key substitutions: a benzyl (B1604629) group at the N1 position and a bromine atom at the C3 position. This places it within the categories of N-substituted and halo-substituted triazoles, respectively.

The introduction of a benzyl group at a nitrogen atom is a common strategy in the synthesis of N-substituted triazoles. tandfonline.com This substitution can influence the compound's physical and chemical properties, including its solubility and reactivity. The synthesis of N-substituted 1,2,4-triazoles can be achieved through various methods, such as the alkylation of the parent triazole or by constructing the triazole ring from suitably substituted precursors. tandfonline.com

The presence of a halogen atom, in this case, bromine, defines it as a halo-substituted triazole. Halogenation of the triazole ring is a significant modification that can dramatically alter the molecule's electronic properties and reactivity, making it a valuable intermediate for further chemical transformations. researchgate.net Halo-substituted triazoles can serve as precursors for the synthesis of more complex molecules through cross-coupling reactions, allowing for the introduction of diverse functional groups. researchgate.net For example, a series of 4H-1,2,4-triazole-5-(4-Bromophenoxymethyl)- 3-(4- substituted Benzyl) sulfide (B99878) derivatives have been synthesized and evaluated for their antibacterial activity. researchgate.net

The specific combination of the N-benzyl and 3-bromo substituents in this compound creates a unique chemical entity with potential for further investigation and application in various fields of chemical synthesis and materials science.

Below is a data table summarizing some of the key properties of the related compound, 1-benzyl-1,2,4-triazole (B1617773).

| Property | Value |

| Molecular Formula | C9H9N3 |

| Molecular Weight | 159.19 g/mol |

| IUPAC Name | 1-benzyl-1H-1,2,4-triazole |

| CAS Number | 6085-94-5 |

| Synonyms | 1-Benzyl-1H-1,2,4-triazole, 1H-1,2,4-Triazole, 1-(phenylmethyl)- |

Data for 1-benzyl-1,2,4-triazole, obtained from PubChem. nih.gov

Properties

IUPAC Name |

1-benzyl-3-bromo-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-9-11-7-13(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPPUFZGOREGPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 3 Bromo 1h 1,2,4 Triazole and Its Derivatives

Strategies for the Preparation of 1-Benzyl-1H-1,2,4-triazole Precursors

The foundational step in many synthetic routes targeting 1-benzyl-3-bromo-1H-1,2,4-triazole is the preparation of its non-halogenated precursor, 1-benzyl-1H-1,2,4-triazole. nih.govsigmaaldrich.com A primary and straightforward method involves the direct N-alkylation of the parent 1H-1,2,4-triazole. This is typically achieved by reacting 1H-1,2,4-triazole with a benzyl (B1604629) halide, such as benzyl bromide, in the presence of a base. The base deprotonates the triazole ring, forming a triazolide anion that subsequently acts as a nucleophile, attacking the benzyl halide in an SN2 reaction to form the N-benzyl bond.

Alternative classical methods for constructing the 1,2,4-triazole (B32235) ring itself can also be adapted to produce N-substituted precursors. These include the Pellizzari reaction, which involves the condensation of an amide and an acyl hydrazide, and the Einhorn–Brunner reaction, a condensation between hydrazines and diacylamines in the presence of a weak acid. scispace.comresearchgate.net By selecting appropriate N-benzylated starting materials for these reactions, 1-benzyl-1,2,4-triazole (B1617773) derivatives can be synthesized. For instance, the reaction between N-formyl benzamide (B126) and phenyl hydrazine (B178648) can yield 1,5-diphenyl-1,2,4-triazole, illustrating how substituted hydrazines can be used to install groups at the N-1 position. scispace.com

More contemporary methods, such as the copper-catalyzed three-component "click" reaction, offer an efficient route to 1,4-disubstituted 1,2,3-triazoles and can be conceptually extended to related heterocycles. researchgate.net These reactions often involve the one-pot combination of an alkyl halide (like benzyl bromide), sodium azide (B81097), and a terminal alkyne, demonstrating modern approaches to building substituted heterocyclic systems. researchgate.net

Table 1: Selected Methods for Precursor Synthesis

| Reaction Type | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| N-Alkylation | 1H-1,2,4-triazole, Benzyl bromide | Base (e.g., K2CO3), Solvent (e.g., DMF) | 1-Benzyl-1H-1,2,4-triazole | organic-chemistry.org |

| Einhorn–Brunner | N-formyl benzamide, Phenyl hydrazine | Weak acid | 1,5-diphenyl-1,2,4-triazole | scispace.com |

Selective Halogenation Approaches to Introduce Bromine at the 3-Position of 1-Benzyl-1H-1,2,4-triazole

Once the 1-benzyl-1H-1,2,4-triazole precursor is obtained, the next critical step is the selective introduction of a bromine atom at the 3-position of the triazole ring. The 1,2,4-triazole ring is π-deficient, which makes its carbon atoms susceptible to nucleophilic attack but generally requires specific conditions for electrophilic substitution like halogenation. nih.gov Direct bromination of the C-H bond at the 3-position is a challenging transformation that requires carefully chosen reagents and conditions to achieve the desired regioselectivity and avoid side reactions, such as bromination of the benzyl ring.

While specific literature on the direct bromination of 1-benzyl-1H-1,2,4-triazole is sparse, general methodologies for the halogenation of related heterocyclic systems provide insight. For related 1,2,3-triazoles, methods for regioselective N-2 alkylation are directed by a bromo-substituent at the 4-position, highlighting the influence of existing halogens on reactivity. organic-chemistry.org The synthesis of poly-substituted triazoles often relies on leveraging the inherent reactivity of the ring, which can be modulated by the substituents present.

Synthesis via Halogen Exchange Reactions on Polybrominated Triazoles

An alternative strategy to obtain mono-brominated triazoles involves starting with a polyhalogenated precursor and performing a selective dehalogenation or halogen exchange. For example, a synthetic route could begin with the benzylation of 3,5-dibromo-1H-1,2,4-triazole. The resulting 1-benzyl-3,5-dibromo-1H-1,2,4-triazole could then undergo a reaction to selectively remove one of the bromine atoms.

This concept is demonstrated in the synthesis of 1-substituted-4-bromo-1H-1,2,3-triazoles, which can be prepared from 1-substituted-4,5-dibromo-1H-1,2,3-triazoles by reaction with isopropylmagnesium chloride. google.com This type of Grignard reagent-mediated halogen exchange or reduction offers a powerful tool for regioselective de-bromination. Applying this logic to the 1,2,4-triazole system would provide a viable, albeit indirect, route to this compound.

Synthetic Routes Utilizing Bromo-1H-1,2,4-triazole as a Core Building Block

Instead of adding the bromine atom to a pre-formed benzyl-triazole, an alternative approach is to use a brominated 1,2,4-triazole as the starting scaffold. This method involves first synthesizing a bromo-substituted 1,2,4-triazole and then introducing the benzyl group via N-alkylation. This can be particularly advantageous if the desired bromo-triazole, such as 3-bromo-1H-1,2,4-triazole or 3,5-dibromo-1H-1,2,4-triazole, is readily accessible.

The 3-bromo-1,2,4-triazole scaffold is a valuable building block for the synthesis of complex molecules like nucleoside analogues. nih.gov The antiviral drug Ribavirin, a 1,2,4-triazole nucleoside, has inspired the synthesis of many analogues with modifications to the triazole base. mdpi.comnih.gov

A common strategy involves the glycosylation of a halogenated triazole. For instance, 3,5-dibromo-1H-1,2,4-triazole has been shown to react with protected sugar precursors, such as tetra-ester-β-D-xylopyranose, under Lewis acid activation to yield the corresponding glycosyl triazole with high efficiency. researchgate.net Following glycosylation, the remaining bromo group can be retained or used for further functionalization. While this example focuses on glycosylation, the N-1 position of the 3-bromo-1,2,4-triazole ring is also available for benzylation to create non-nucleoside derivatives. The synthesis of thio-derivatives of 1,2,4-triazole nucleosides has also been explored, where enzymatic glycosylation is used to attach ribose or deoxyribose moieties to the triazole base. mdpi.com

The bromine atom on the this compound ring is a versatile synthetic handle, allowing for further derivatization through nucleophilic substitution reactions. nih.govchemrxiv.org The π-deficient nature of the 1,2,4-triazole ring facilitates the displacement of the bromide ion by a variety of nucleophiles. nih.gov

This approach has been used to synthesize 5-substituted triazoles from halogenated 1H-1,2,4-triazoles. researchgate.net For example, 1-glucosyl-5-nitro-1,2,4-triazole reacts with nucleophiles like water, aziridine, and chloride ions to yield the corresponding 5-substituted derivatives. researchgate.net Similarly, the bromine at the 3-position of this compound can be displaced by nucleophiles such as alkoxides, thiolates, or amines to generate a diverse library of 1-benzyl-3-substituted-1H-1,2,4-triazole derivatives. This pathway underscores the utility of the bromo-intermediate as a key stepping stone to more complex molecules.

Table 2: Derivatization of Brominated Triazoles

| Starting Material | Reagent/Reaction | Product Type | Reference |

|---|---|---|---|

| 3,5-dibromo-1H-1,2,4-triazole | Protected sugar, Lewis acid | Glycosyl dibromo-triazole | researchgate.net |

| 1-glucosyl-5-nitro-1,2,4-triazole | Water, Aziridine, Chloride | 5-substituted 1-glucosyl-1,2,4-triazoles | researchgate.net |

Green Chemistry Principles in the Synthesis of Triazole Derivatives

The application of green chemistry principles to the synthesis of heterocyclic compounds, including 1,2,4-triazoles, is an area of growing importance. nih.govnih.gov These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov

Several green approaches have been reported for triazole synthesis. scispace.comrsc.org These include:

Use of Greener Solvents: Water is an ideal green solvent due to its non-toxic, economical, and environmentally benign nature. rsc.org Reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) can often be performed in water. rsc.org Other alternative solvents include polyethylene (B3416737) glycol (PEG) and ionic liquids. rsc.org

Alternative Energy Sources: Microwave irradiation and ultrasound have been successfully used to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. nih.govorganic-chemistry.org For example, a mild and efficient synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) proceeds smoothly under microwave irradiation without a catalyst. organic-chemistry.org

Catalyst Efficiency: The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry. Inexpensive copper catalysts are often used for triazole synthesis, and employing them in nanoparticle form or on a solid support can facilitate recovery and reuse. researchgate.netorganic-chemistry.org Reactions can also be designed to proceed under an atmosphere of air, using O2 as a green oxidant. organic-chemistry.org

These green methodologies can be applied to various steps in the synthesis of this compound, from the preparation of the precursor to its subsequent derivatization, contributing to more sustainable chemical manufacturing. nih.gov

Reactivity and Chemical Transformations of 1 Benzyl 3 Bromo 1h 1,2,4 Triazole

Investigations into Nucleophilic Substitution Pathways at the Bromine Center

The bromine atom at the C3 position of the 1,2,4-triazole (B32235) ring is a key site for nucleophilic substitution, enabling the introduction of a wide array of functional groups. Studies on related compounds, such as 1-benzyl-3,5-dibromo-1H-1,2,4-triazole, have demonstrated that this position is susceptible to attack by various nucleophiles. ucf.edu These reactions typically involve the displacement of the bromide ion by oxygen, sulfur, and phosphorus-based nucleophiles. ucf.edu

The reactivity of the C-Br bond is influenced by the electron-withdrawing nature of the triazole ring, which facilitates the substitution process. For instance, the reaction of 3-bromo-1H-1,2,4-triazol-5-ol with nucleophiles allows for the replacement of the bromine atom. Similarly, in processes involving related triazole thiols, nucleophilic substitution occurs readily, highlighting the general susceptibility of the brominated triazole core to these transformations. mdpi.com The choice of solvent and reaction conditions can significantly impact the efficiency of these substitutions.

Table 1: Examples of Nucleophilic Substitution Reactions on Brominated 1,2,4-Triazoles This table is illustrative and based on the reactivity of related compounds.

| Nucleophile | Reagent Example | Product Type | Reference |

| Oxygen | Sodium Methoxide | 3-Methoxy-1,2,4-triazole derivative | ucf.edu |

| Sulfur | Sodium Thiophenoxide | 3-Thiophenyl-1,2,4-triazole derivative | ucf.edu |

| Phosphorus | Triphenylphosphine | 3-Phosphonium-1,2,4-triazole salt | ucf.edu |

Regioselective Functionalization and Derivatization of the Triazole Ring System

Beyond substitution at the bromine center, the 1,2,4-triazole ring itself can be further functionalized. Alkylation and arylation reactions are common strategies for derivatization. The presence of multiple nitrogen atoms in the triazole ring raises the question of regioselectivity. In the case of N-unsubstituted triazoles, alkylation can occur at different nitrogen positions. However, the presence of the 1-benzyl group in the title compound directs further substitution to other positions.

For related halo-triazole systems, regioselective reactions have been well-documented. For example, the alkylation of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of a base like potassium carbonate in DMF proceeds regioselectively to yield N-2 substituted products. organic-chemistry.org While this applies to a 1,2,3-triazole isomer, it underscores the principle that the position of existing substituents heavily influences the outcome of subsequent functionalization on the triazole ring. These regioselective approaches are crucial for the controlled synthesis of specifically substituted triazole derivatives. rsc.orgrsc.org

Transformations Involving the Benzyl (B1604629) Substituent

The benzyl group in 1-benzyl-3-bromo-1H-1,2,4-triazole is primarily introduced as a protecting group for the N1 position of the triazole ring. This protection is often a necessary step to control the regioselectivity of subsequent reactions on the heterocyclic core. The most significant transformation involving this substituent is its removal, a process known as debenzylation.

Reductive debenzylation is a common method for this purpose. For instance, N-benzyltriazolium bromides can be effectively debenzylated using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. researchgate.net This reaction cleaves the benzyl group, yielding the N-unsubstituted triazole, which can then be used in further synthetic steps.

Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-Heteroatom Bond Formation

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations. The bromine atom at the C3 position serves as a handle for reactions like Suzuki, Heck, and Buchwald-Hartwig couplings.

Research on halogenated 1H-1,2,4-triazole nucleosides has demonstrated the feasibility of Suzuki cross-coupling reactions to introduce aryl groups onto the triazole ring. researchgate.net Similarly, bromotriazoles have been shown to undergo Suzuki reactions to form C-C bonds. organic-chemistry.org Palladium catalysts are frequently employed in these reactions. researchgate.netresearchgate.net These methods allow for the synthesis of a wide range of 3-substituted 1,2,4-triazoles, which are of interest in medicinal chemistry and materials science. nih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity.

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions with Bromo-Triazoles This table is illustrative and based on the reactivity of related bromo-heterocyclic compounds.

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Bond Formed | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | C-C | 3-Aryl-1,2,4-triazole derivative | researchgate.net |

| Chan-Lam | Phenylboronic acid | Cu(OAc)₂ | C-N | 3-(Phenylamino)-1,2,4-triazole derivative | researchgate.net |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | C-C | 3-Alkynyl-1,2,4-triazole derivative | nih.gov |

Debenzylation and Subsequent Re-alkylation or Acylation Strategies

A key synthetic strategy involving this compound is the removal of the benzyl protecting group followed by the introduction of a different functional group at the N1 position. As mentioned, debenzylation can be achieved through catalytic hydrogenation. researchgate.net The resulting 3-bromo-1H-1,2,4-triazole is a versatile intermediate.

This intermediate can then undergo re-alkylation or acylation. Re-alkylation with various alkyl halides allows for the introduction of different N-substituents, providing access to a library of 1-alkyl-3-bromo-1H-1,2,4-triazoles. organic-chemistry.orgnih.gov Acylation, on the other hand, involves the reaction of the N-unsubstituted triazole with acylating agents like acid chlorides or anhydrides to form N-acyltriazoles. These strategies significantly enhance the synthetic utility of the parent compound by allowing for the systematic modification of the substituent at the N1 position, which can be crucial for tuning the biological activity or physical properties of the final molecule. rsc.org

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

In the ¹H NMR spectrum of 1-benzyl-3-bromo-1H-1,2,4-triazole, one would expect to see distinct signals corresponding to the protons of the benzyl (B1604629) group and the single proton on the triazole ring.

Benzyl Protons: The five aromatic protons of the phenyl ring would typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The two benzylic protons (CH₂) would present as a sharp singlet at approximately δ 5.3-5.5 ppm.

Triazole Proton: The C5-H proton on the triazole ring would appear as a singlet at a downfield position, likely around δ 8.0-8.5 ppm, due to the electron-withdrawing nature of the heterocyclic ring. For the parent 1,2,4-triazole (B32235), the C-H protons are observed at δ 8.07 ppm. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, characteristic signals would include:

Triazole Carbons: The carbon atom bonded to bromine (C3) would be significantly shifted, while the C5 carbon would appear at a chemical shift typical for sp² carbons in this type of heterocycle. For the parent 1,2,4-triazole, the two ring carbons appear at δ 143.2 ppm.

Benzyl Carbons: The benzylic carbon (CH₂) signal would be expected around δ 50-55 ppm. The aromatic carbons would show a series of peaks between δ 125-140 ppm.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can give clues about the structure from fragmentation patterns. The molecular weight of this compound is 238.08 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of nearly equal intensity, which is a characteristic isotopic pattern for a compound containing one bromine atom. Common fragmentation would likely involve the loss of the benzyl group (C₇H₇), leading to a prominent peak at m/z 91, and cleavage of the triazole ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.

Aromatic C-H stretching: Bands would appear above 3000 cm⁻¹, typical for aromatic C-H bonds. researchgate.net

C=N and N=N stretching: The triazole ring would exhibit characteristic stretching vibrations for C=N and N=N bonds in the 1400-1600 cm⁻¹ region. researchgate.net

C-N stretching: Vibrations for the C-N bonds would be found in the fingerprint region (typically 1000-1350 cm⁻¹).

C-Br stretching: A band corresponding to the C-Br stretch is expected at a lower frequency, typically in the 500-650 cm⁻¹ range.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography on a suitable single crystal would provide the definitive three-dimensional structure of this compound in the solid state. This technique would precisely determine bond lengths, bond angles, and intermolecular interactions, such as π–π stacking between the phenyl and triazole rings. While no specific crystal structure for the target molecule was found, related structures like 1-benzyl-4-phenyl-1H-1,2,3-triazole have been analyzed, showing the benzyl group oriented nearly perpendicular to the plane of the triazole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions associated with the phenyl ring and the triazole system. These would likely be observed in the range of 250-280 nm. For comparison, studies on pyrene (B120774) derivatives containing 1-benzyl-1,2,3-triazole units show distinct absorption maxima related to this moiety. nih.gov

Computational and Theoretical Investigations of 1 Benzyl 3 Bromo 1h 1,2,4 Triazole

Quantum Chemical Calculations of Molecular Geometries and Electronic Structures

For the parent 1,2,4-triazole (B32235) ring, DFT calculations have shown it to possess a planar structure. researchgate.net The introduction of a benzyl (B1604629) group at the N1 position and a bromine atom at the C3 position introduces steric and electronic perturbations that can affect this planarity. The benzyl group, with its bulky phenyl ring, is not expected to be coplanar with the triazole ring due to steric hindrance. Theoretical calculations on similar substituted triazoles confirm that such groups typically adopt a twisted conformation.

The electronic structure of 1-benzyl-3-bromo-1H-1,2,4-triazole is significantly influenced by its substituents. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. In related triazole systems, the HOMO is often distributed over the triazole ring and its substituents, while the LUMO is also typically located on the ring. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap suggesting higher reactivity. nih.gov The electron-withdrawing nature of the bromine atom and the triazole ring, combined with the electron-donating potential of the benzyl group, creates a complex electronic environment.

Molecular electrostatic potential (MEP) maps are another valuable tool derived from quantum chemical calculations. These maps illustrate the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. For this compound, negative potential is expected around the nitrogen atoms of the triazole ring and the bromine atom, indicating these as sites susceptible to electrophilic attack. Conversely, positive potential is anticipated around the hydrogen atoms. nih.gov

Density Functional Theory (DFT) Studies for Vibrational Frequencies and Spectroscopic Parameters

Density Functional Theory (DFT) is widely used to predict the vibrational spectra (infrared and Raman) of molecules. ias.ac.in These theoretical calculations, when compared with experimental data, allow for a detailed assignment of the observed vibrational modes. ias.ac.in For this compound, DFT calculations can predict the frequencies of characteristic vibrations, such as the C-H stretching of the benzyl group and the triazole ring, the N-N and C-N stretching modes of the triazole ring, and the C-Br stretching vibration.

In studies of similar triazole derivatives, a good agreement between calculated and experimental frequencies is often achieved, especially when scaling factors are applied to the calculated values to account for anharmonicity and basis set deficiencies. ias.ac.inacs.orgnih.gov

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Benzyl Group | Aromatic C-H Stretch | 3100-3000 |

| Benzyl Group | Aliphatic C-H Stretch | 3000-2850 |

| Triazole Ring | C-H Stretch | ~3150 |

| Triazole Ring | N-N Stretch | 1300-1200 |

| Triazole Ring | C=N Stretch | 1650-1550 |

| C-Br Bond | C-Br Stretch | 700-500 |

Note: The values in this table are approximate and based on general vibrational frequency ranges for the specified functional groups in similar molecular environments.

Furthermore, DFT can be employed to calculate other spectroscopic parameters, such as NMR chemical shifts. epstem.net Theoretical predictions of ¹H and ¹³C NMR spectra can aid in the structural elucidation and confirmation of synthesized compounds. epstem.net

Analysis of Tautomerism and Tautomeric Stability in Brominated 1,2,4-Triazoles

Tautomerism is a significant phenomenon in 1,2,4-triazole chemistry, where a proton can reside on different nitrogen atoms of the heterocyclic ring. ijsr.netcancer.govresearchgate.net For a 3-bromo-1,2,4-triazole system, several tautomeric forms are possible, primarily the 1H, 2H, and 4H tautomers. The relative stability of these tautomers is influenced by the nature and position of substituents on the triazole ring. researchgate.net

Theoretical studies on substituted 1,2,4-triazoles have shown that the relative energies of the tautomers can be predicted with a high degree of accuracy using quantum chemical methods. ijsr.netresearchgate.net For C5-substituted 1,2,4-triazoles, it has been found that electron-donating substituents tend to stabilize the N2-H tautomer, while electron-withdrawing substituents favor the N1-H tautomer. researchgate.net The N4-H form is generally the least stable. researchgate.net

In the case of 3-bromo-1H-1,2,4-triazole, the bromine atom's electronic effect will play a crucial role in determining the tautomeric preference. Theoretical studies on similar halo-substituted 1,2,4-triazoles suggest that the 3-bromo-1H-1,2,4-triazole and 5-bromo-1H-1,2,4-triazole tautomers are of similar energy, with the 3-bromo-4H-1,2,4-triazole being the most stable. ijsr.net The presence of the benzyl group at the N1 position in this compound fixes the position of the substituent and prevents tautomerization involving this nitrogen atom. However, understanding the tautomeric preferences of the parent brominated triazole is essential for predicting its reactivity and the potential for isomerization under certain conditions.

Table 2: Relative Stability of Tautomers in Substituted 1,2,4-Triazoles

| Substituent | Most Stable Tautomer | Reference |

| Chloro | 3-chloro-1H-1,2,4-triazole | ijsr.net |

| Bromo | 3-bromo-4H-1,2,4-triazole | ijsr.net |

| Electron-donating (e.g., -OH, -NH₂) | N2-H | researchgate.net |

| Electron-withdrawing (e.g., -COOH, -CHO) | N1-H | researchgate.net |

Mechanistic Pathway Elucidation of Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, theoretical studies can map out the potential energy surface, identify transition states, and calculate activation energies for different possible pathways.

One important class of reactions for triazoles is [3+2] cycloaddition. scispace.com While the benzyl and bromo substituents are already in place in the target molecule, understanding the mechanisms of its formation and subsequent reactions is crucial. For instance, in the cycloaddition reaction between an azide (B81097) and an alkyne to form a triazole ring, DFT calculations can predict the chemo- and regioselectivity of the reaction. scispace.com

The bromine atom on the triazole ring also opens up possibilities for nucleophilic substitution reactions. The C-Br bond can be a site for reaction with various nucleophiles. Theoretical studies can model these substitution reactions, determining whether they proceed through an SₙAr mechanism or other pathways. The study of the reaction between 1,2,4-triazole-3(5)-thiol and 3-bromodihydrofuran-2(3H)-one has shown that a nucleophilic substitution occurs readily. mdpi.com This suggests that the bromo-substituted triazole is susceptible to nucleophilic attack.

Furthermore, the benzyl group can influence the reactivity of the molecule. For example, in base-promoted multicomponent reactions, the benzyl group can play a role in the stabilization of intermediates. rsc.org Computational studies can help to understand these subtle electronic and steric effects on the reaction mechanism.

Applications in Advanced Synthetic Chemistry and Materials Science

1-Benzyl-3-bromo-1H-1,2,4-triazole as a Versatile Synthetic Intermediate

The unique combination of functional groups on this compound makes it a highly adaptable precursor for the synthesis of more elaborate molecules. The presence of the bromine atom on the triazole ring is particularly significant, as it provides a reactive site for a wide range of chemical transformations, most notably metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of new carbon-carbon and carbon-heteroatom bonds.

The 1,2,4-triazole (B32235) ring is a fundamental component in a multitude of complex heterocyclic systems. nih.govnih.gov The compound this compound serves as an excellent starting point for creating these diverse structures. The bromo group can be readily displaced or modified, acting as a synthetic handle to build upon the triazole core.

Research has demonstrated that halogenated 1,2,4-triazoles are effective substrates in cross-coupling reactions. researchgate.net For instance, Suzuki cross-coupling reactions have been successfully performed on bromo-triazole derivatives to introduce new aryl groups onto the heterocyclic ring. researchgate.net This reactivity allows chemists to link the 1-benzyl-1,2,4-triazole (B1617773) unit to other heterocyclic systems, such as pyridines, indoles, or pyrazoles, thereby generating novel and complex molecular frameworks. The ability to form such linkages is crucial in constructing molecules with specific electronic or biological properties. For example, linking 1,2,3-triazole and 1,2,4-triazole moieties has been explored to create hybrid molecular structures. yu.edu.jo

The general utility of triazoles as precursors is well-established, with various methods developed for their synthesis and subsequent functionalization. scispace.comnih.govresearchgate.net The benzotriazole-mediated synthesis of other monocyclic systems further highlights the role of triazole-like structures as foundational synthons in heterocyclic chemistry. acs.org

As a functionalized heterocycle, this compound is classified as a valuable building block in organic synthesis. bldpharm.comchemscene.com Its utility lies in its capacity to be incorporated into larger, more complex molecular designs, including hybrid molecules that combine different structural motifs to achieve specific functions.

The reactivity of the C-Br bond is key to its application as a building block. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are standard methods for creating new C-C bonds, enabling the attachment of aryl, vinyl, or alkynyl groups at the 3-position of the triazole ring. Similarly, Buchwald-Hartwig amination can be used to introduce C-N bonds. This versatility allows for the construction of intricate molecular architectures where the 1-benzyl-1,2,4-triazole unit is a central or peripheral component. The synthesis of complex molecules, such as potential anticancer agents based on a 1-benzyl-5-bromoindolin-2-one scaffold, illustrates the strategic importance of having both a benzyl (B1604629) group and a halogen atom in a precursor molecule. nih.gov

Table 1: Potential Cross-Coupling Reactions Using this compound

| Reaction Type | Coupling Partner | Catalyst/Conditions (Typical) | Resulting Linkage | Potential Application |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Triazole-Aryl | Synthesis of bi-aryl systems, pharmaceutical scaffolds |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Triazole-Alkynyl | Creation of conjugated materials, functional dyes |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Triazole-Alkenyl | Synthesis of stilbene-like structures, polymers |

| Buchwald-Hartwig Amination | Amine | Pd Catalyst, Ligand (e.g., BINAP), Base | Triazole-Amino | Development of pharmacologically active compounds |

Role in Ligand Design and Coordination Chemistry for Metal Complexes

Triazole-containing compounds are widely recognized for their ability to act as ligands in coordination chemistry. tennessee.eduscispace.com The nitrogen atoms of the 1,2,4-triazole ring possess lone pairs of electrons that can coordinate with a variety of metal ions, leading to the formation of stable metal complexes, coordination polymers, and metal-organic frameworks (MOFs). tennessee.eduscispace.comresearchgate.net

This compound is a potential candidate for ligand design. The triazole ring can act as a monodentate or a bridging ligand, with the N2 and N4 atoms being the most common coordination sites. researchgate.net The benzyl group at the N1 position can influence the steric and electronic properties of the resulting metal complex, affecting its solubility, stability, and crystal packing.

While the bromine atom is not typically a primary coordination site, its presence offers a unique opportunity for post-synthetic modification. A metal complex could be formed first, followed by a cross-coupling reaction at the bromo position to introduce additional functionality or to link multiple metal centers. This dual functionality—a coordinating heterocycle and a reactive handle—makes it an intriguing building block for creating sophisticated, multifunctional coordination compounds. Studies on related 1,2,3-triazoles have shown that complexation with transition metals can significantly enhance the biological activity of the ligand. nih.gov

Integration into Functional Materials, Polymers, and Dyes

The structural features of this compound make it a candidate for incorporation into advanced functional materials. The aromatic nature of both the benzyl and triazole rings contributes to thermal stability and can facilitate π-stacking interactions, which are important in the design of organic electronic materials.

Polymers containing 1,2,4-triazole moieties in their main chain have been investigated as potential n-channel field-effect transistors and electron-transporting materials. yu.edu.jo The bromo-functionality of this compound is a key feature that allows for its integration into polymeric structures. For instance, it could be converted into a polymerizable monomer through a Heck or Sonogashira reaction to introduce a vinyl or ethynyl (B1212043) group. Subsequent polymerization would yield a functional polymer where the triazole unit is pendant to the main chain. Furthermore, research has demonstrated the grafting of 1,2,4-triazole derivatives onto existing polymer backbones, such as polyvinyl chloride, to create new hybrid materials with enhanced biological activity. ekb.egresearchgate.net

The conjugated system that can be created by functionalizing the bromo-position also suggests potential applications in the development of dyes. By attaching chromophoric or auxochromic groups via cross-coupling, it is possible to synthesize new dye molecules whose absorption and emission properties could be tuned for specific applications.

Contribution to the Development of Pharmaceutically Relevant Scaffolds

The 1,2,4-triazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of approved drugs with diverse therapeutic actions, including antifungal, antiviral, and anticancer properties. nih.govnih.govnih.govresearchgate.netqu.edu.saekb.eg Compounds like Fluconazole (B54011) and Itraconazole (B105839) are prominent examples of successful antifungal drugs built around this core. nih.gov

This compound is an exceptionally useful intermediate for the development of new pharmaceutically relevant scaffolds. The triazole core often acts as a stable, hydrogen-bond accepting linker, while the substituents at the 1, 3, and 5 positions are modified to optimize binding to biological targets. The bromo group at the C3 position is a critical functional handle for medicinal chemists. It allows for the rapid generation of compound libraries through parallel synthesis using various cross-coupling reactions. researchgate.net By systematically replacing the bromine atom with a diverse set of chemical moieties, researchers can explore the structure-activity relationship (SAR) of a new series of compounds and identify potent and selective drug candidates.

The benzyl group at the N1 position also plays a significant role, often contributing to hydrophobic interactions within a receptor's binding pocket. The development of novel anticancer agents from complex scaffolds containing benzyl and bromo groups underscores the value of such functionalities in drug design. nih.gov

Table 2: Examples of 1,2,4-Triazole-Containing Pharmaceutical Scaffolds

| Drug/Scaffold Class | Core Structure Feature | Therapeutic Area | Reference |

|---|---|---|---|

| Fluconazole | Bis-triazolyl propanol | Antifungal | nih.gov |

| Itraconazole | Triazolone linked to a dioxolane-triazole | Antifungal | nih.gov |

| Ribavirin | Triazole carboxamide nucleoside | Antiviral | researchgate.net |

| Rizatriptan | Indole linked to a triazole | Antimigraine | researchgate.net |

| Letrozole | Bis(cyanophenyl)methyl-triazole | Anticancer (Aromatase inhibitor) | |

| Anastrozole | Tetramethyl-cyanophenyl-methyl-triazole | Anticancer (Aromatase inhibitor) |

Q & A

Basic: How can researchers optimize the synthesis of 1-benzyl-3-bromo-1H-1,2,4-triazole?

Methodological Answer:

Synthesis optimization requires precise control of reaction parameters:

- Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency for triazole ring formation, as seen in trifluoromethyl-substituted analogs .

- Solvent Selection : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilic substitution rates for bromine incorporation .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), critical for downstream applications .

- Yield Monitoring : Adjust stoichiometry of benzylating agents (e.g., benzyl bromide) and bromine precursors to minimize byproducts .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., benzyl proton signals at δ 5.2–5.5 ppm) and bromine integration .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 266.0 for CHBrN) .

- Elemental Analysis : Ensures stoichiometric consistency (e.g., C: 40.6%, H: 3.0%, Br: 30.1%) .

Basic: What is the structural significance of the benzyl and bromine substituents in this compound?

Methodological Answer:

- Benzyl Group : Enhances lipophilicity, improving membrane permeability in biological studies. Its π-π stacking potential aids crystal packing for structural analysis .

- Bromine Atom : Acts as a leaving group in nucleophilic substitutions (e.g., Suzuki couplings) and provides a heavy atom for X-ray crystallography .

Advanced: What mechanistic pathways govern substitution reactions at the bromine position?

Methodological Answer:

- Nucleophilic Aromatic Substitution (SNAr) : Bromine's electron-withdrawing effect activates the triazole ring for attack by amines or thiols. Use catalytic bases (e.g., KCO) to deprotonate nucleophiles .

- Metal-Catalyzed Cross-Couplings : Pd-mediated reactions (e.g., Buchwald-Hartwig) enable aryl-amine bond formation. Optimize ligand systems (e.g., XPhos) for regioselectivity .

Advanced: How can computational methods like DFT improve understanding of this compound's properties?

Methodological Answer:

- DFT Calculations : At the 6-311G+(d,p) level, predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for bromine substitution .

- Solvent Effect Modeling : Use COSMO-RS to simulate solvent interactions, guiding optimal reaction media for synthesis .

Advanced: What challenges arise in crystallographic analysis of this compound?

Methodological Answer:

- Twinning : Address crystal twinning via SHELXL's TWIN commands or data merging from multiple crystals .

- Disorder Modeling : Refine disordered benzyl groups using PART instructions in SHELX, supported by restraints (e.g., SIMU, DELU) .

Advanced: How do substituent modifications influence structure-activity relationships (SAR) in pharmacological studies?

Methodological Answer:

- Bromine Replacement : Replace bromine with azide (-N) to study antimicrobial potency changes. Use MIC assays against S. aureus and E. coli .

- Benzyl Functionalization : Introduce electron-withdrawing groups (e.g., -CF) to enhance metabolic stability, monitored via liver microsome assays .

Advanced: How should researchers resolve contradictions between NMR and crystallographic data?

Methodological Answer:

- Dynamic Effects : NMR may show averaged signals due to ring puckering, while X-ray captures static structures. Use variable-temperature NMR to detect conformational flexibility .

- Validation : Cross-check with IR spectroscopy (e.g., C-Br stretch at 550–600 cm) and DFT-optimized geometries .

Advanced: What role do solvent effects play in reaction optimization?

Methodological Answer:

- Polarity Impact : High-polarity solvents (e.g., DMSO) stabilize transition states in SNAr reactions, accelerating bromine substitution .

- Coordination Effects : Ethers (e.g., THF) coordinate metal catalysts in cross-couplings, improving yields by 15–20% .

Advanced: What mechanisms underlie this compound's biological activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.